

An In-depth Technical Guide to 1,5-Dibromopentane (CAS: 111-24-0)

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Compound of Interest

Compound Name: 1,5-Dibromopentane

Cat. No.: B145557

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1,5-dibromopentane**, a versatile bifunctional alkylating agent widely employed in organic synthesis. This document details its physicochemical properties, spectroscopic data, synthesis methodologies, key reactions, and safety protocols, with a focus on its applications in pharmaceutical and materials science research.

Core Data Presentation

A summary of the essential quantitative data for **1,5-dibromopentane** is presented below for easy reference and comparison.

Property	Value	Reference
CAS Number	111-24-0	[1][2]
Molecular Formula	C ₅ H ₁₀ Br ₂	[3]
Molecular Weight	229.94 g/mol	[3]
Appearance	Colorless to pale yellow liquid	[4]
Density	1.688 g/mL at 25 °C	[4]
Melting Point	-34 °C	[1]
Boiling Point	110 °C at 15 mmHg	[1]
Refractive Index (n _{20/D})	1.512	[1]
Solubility	Insoluble in water; soluble in benzene and chloroform.	[5]
Flash Point	>110 °C	
Vapor Density	8 (vs air)	[1]

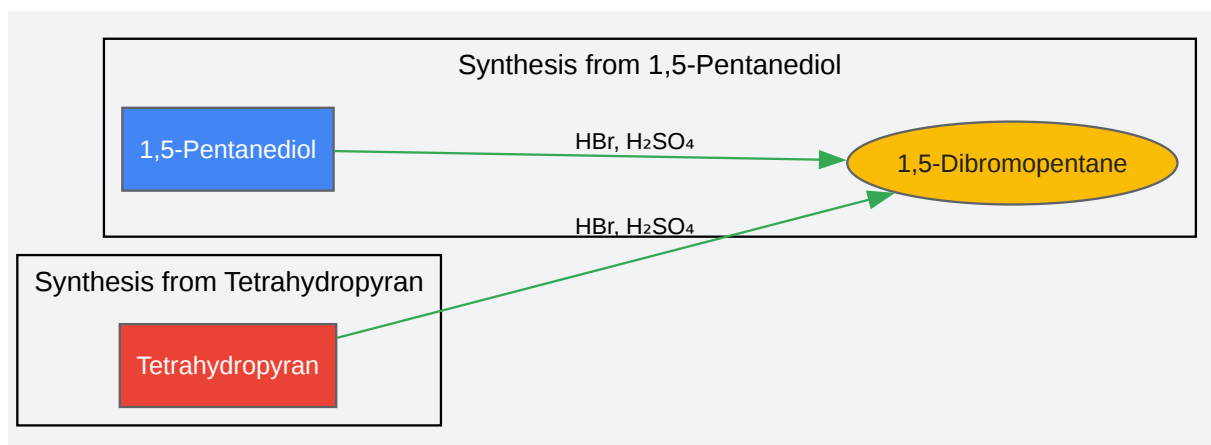
Spectroscopic Data:

Spectrum Type	Key Peaks/Shifts
¹ H NMR	Spectral data available.
¹³ C NMR	Spectral data available.
Infrared (IR)	Spectral data available.
Mass Spectrometry (MS)	Major fragments observed.

Synthesis of 1,5-Dibromopentane

1,5-Dibromopentane can be synthesized through several established routes, most commonly from 1,5-pentanediol or via the ring-opening of tetrahydropyran.

Diagram of Synthetic Pathways



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Caption: Synthetic routes to **1,5-Dibromopentane**.

Experimental Protocols for Synthesis

Method 1: From 1,5-Pentanediol

This protocol involves the reaction of 1,5-pentanediol with hydrobromic acid and sulfuric acid.

Materials:

- 1,5-pentanediol
- 48% Hydrobromic acid (HBr)
- Concentrated Sulfuric acid (H₂SO₄)
- Octane
- Saturated sodium carbonate solution
- Anhydrous calcium chloride
- Round-bottom flask, reflux condenser, Dean-Stark trap, separatory funnel

Procedure:

- In a one-neck round-bottom flask, charge 1 equivalent of 1,5-pentanediol, approximately 3 equivalents of 48% aqueous HBr per hydroxyl group, and octane (in a ~7:1 v/w ratio to the diol).
- Fit the flask with a fractionating column and a Dean-Stark trap.
- Heat the mixture in an oil bath to 145-150 °C with rapid magnetic stirring.
- Collect the aqueous lower layer of the initial azeotrope condensate (boiling point 89-92 °C) until about half of the theoretical amount of water has been collected.
- Set the condenser for total reflux for several hours.
- Re-open the system and collect the aqueous material for an additional hour.
- After cooling to room temperature, separate the lower layer of dibromide.
- Wash the organic layer successively with saturated sodium carbonate solution and water.
- Dry the organic layer with anhydrous calcium chloride.
- Purify the product by distillation under reduced pressure, collecting the fraction at 104-106 °C (2.53 kPa).

Method 2: From Tetrahydropyran

This method utilizes the ring-opening bromination of tetrahydropyran.^[3]

Materials:

- Tetrahydropyran (redistilled)
- 48% Hydrobromic acid (HBr)
- Concentrated Sulfuric acid (H₂SO₄)
- Saturated sodium carbonate solution

- Anhydrous calcium chloride
- 500 mL flask, reflux condenser, separatory funnel

Procedure:

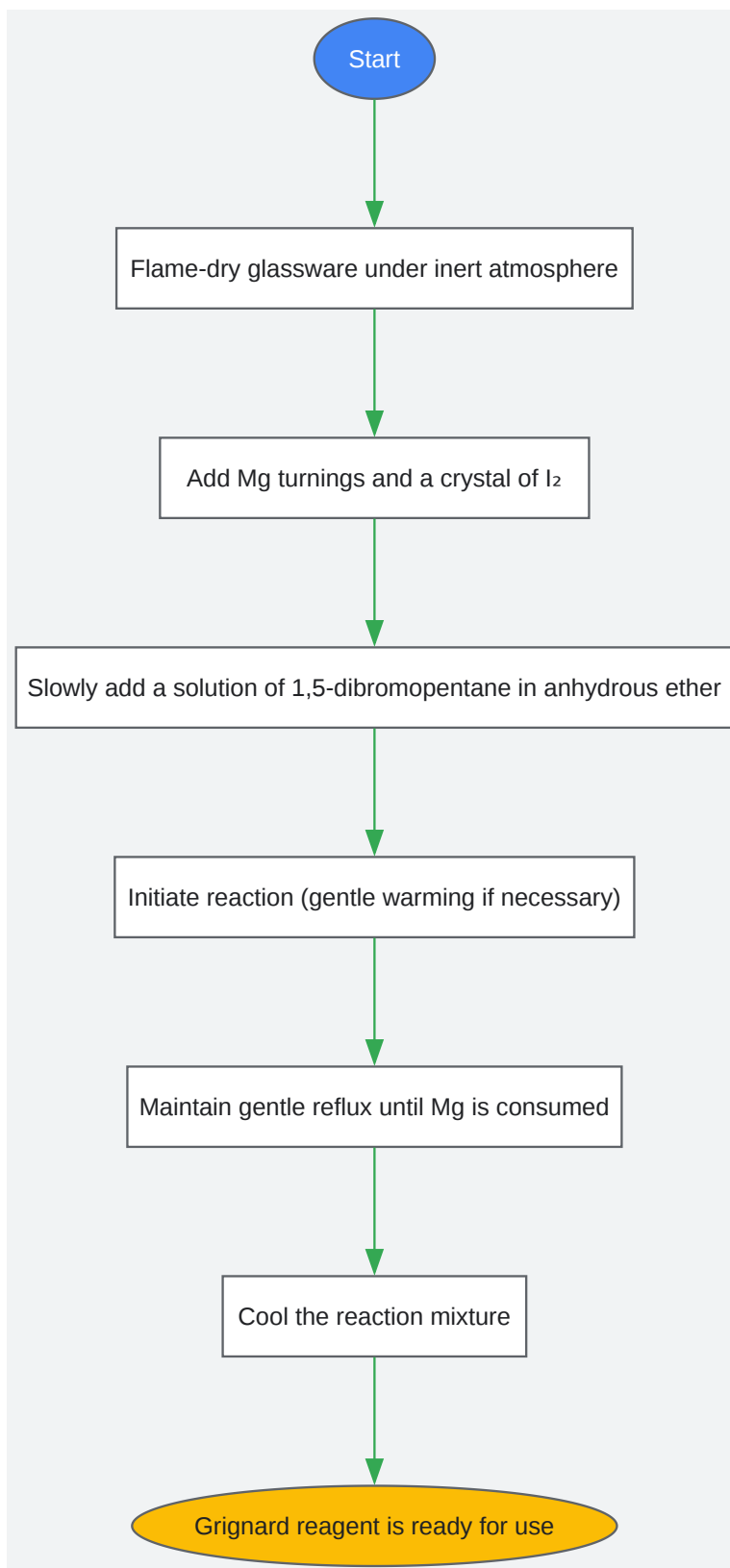
- In a 500 mL flask, add 250 g of 48% hydrobromic acid and 75 g of concentrated sulfuric acid.
- To this mixture, add 21.5 g of redistilled tetrahydropyran.
- Attach a reflux condenser and gently heat the mixture to reflux for 3 hours.[\[3\]](#)
- After cooling to room temperature, separate the lower layer containing the **1,5-dibromopentane**.[\[3\]](#)
- Wash the product with saturated sodium carbonate solution and then with water.[\[3\]](#)
- Dry the product over anhydrous calcium chloride.[\[3\]](#)
- Distill under reduced pressure, collecting the fraction at 104-106 °C (2.53 kPa) to yield **1,5-dibromopentane**.[\[3\]](#)

Key Reactions and Experimental Protocols

1,5-Dibromopentane is a valuable precursor in a variety of chemical transformations, most notably in the formation of Grignard reagents and in nucleophilic substitution reactions to form heterocyclic compounds or ethers.

Grignard Reagent Formation

The bifunctional nature of **1,5-dibromopentane** allows for the formation of a di-Grignard reagent, a powerful tool in organic synthesis.



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Caption: Workflow for Grignard reagent formation.

This protocol outlines the general procedure for preparing the di-Grignard reagent of **1,5-dibromopentane**.

Materials:

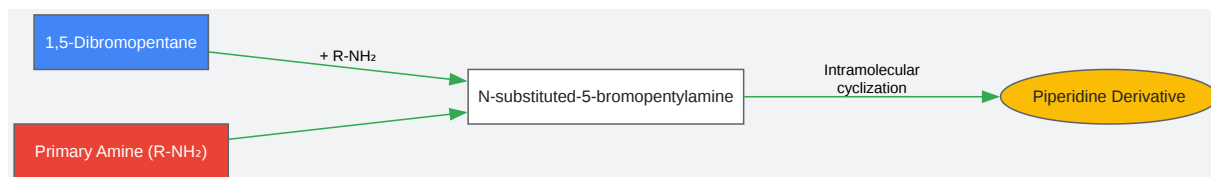
- Magnesium turnings
- Iodine crystal (for activation)
- **1,5-Dibromopentane**
- Anhydrous diethyl ether or THF
- Flame-dried, three-necked flask with reflux condenser, dropping funnel, and nitrogen/argon inlet

Procedure:

- Place 1.2 equivalents of magnesium turnings in the flame-dried, three-necked flask.
- Add a small crystal of iodine to activate the magnesium.
- Prepare a solution of 1 equivalent of **1,5-dibromopentane** in anhydrous diethyl ether.
- Add a small portion of the dibromide solution to the magnesium. The reaction should initiate, indicated by a color change and gentle refluxing. Gentle warming may be applied if the reaction does not start.
- Once initiated, add the remaining dibromide solution dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.
- The resulting Grignard reagent can be used in subsequent synthetic steps.

Nucleophilic Substitution: Synthesis of Piperidines

1,5-Dibromopentane is a key starting material for the synthesis of piperidines through cyclization with a primary amine.



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Caption: Synthesis of a piperidine derivative.

This protocol describes a general method for the synthesis of N-alkylated piperidines.

Materials:

- **1,5-Dibromopentane**
- A primary amine (e.g., aniline, benzylamine)
- A suitable base (e.g., K_2CO_3 , Et_3N)
- A suitable solvent (e.g., DMF, acetonitrile)
- Round-bottom flask, reflux condenser

Procedure:

- In a round-bottom flask, dissolve the primary amine (1 equivalent) and the base (2.2 equivalents) in the chosen solvent.
- To this solution, add **1,5-dibromopentane** (1 equivalent) dropwise at room temperature.
- Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
- Once the reaction is complete, cool the mixture to room temperature.

- Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to obtain the desired N-alkylpiperidine.

Williamson Ether Synthesis

1,5-Dibromopentane can be used to synthesize bis-ethers through a double Williamson ether synthesis with an alcohol or phenol.

This protocol details the synthesis of a symmetrical diaryl ether.

Materials:

- **1,5-Dibromopentane**
- 4-Bromophenol
- Anhydrous potassium carbonate (K_2CO_3)
- N,N-dimethylformamide (DMF)
- Round-bottom flask, reflux condenser, magnetic stirrer

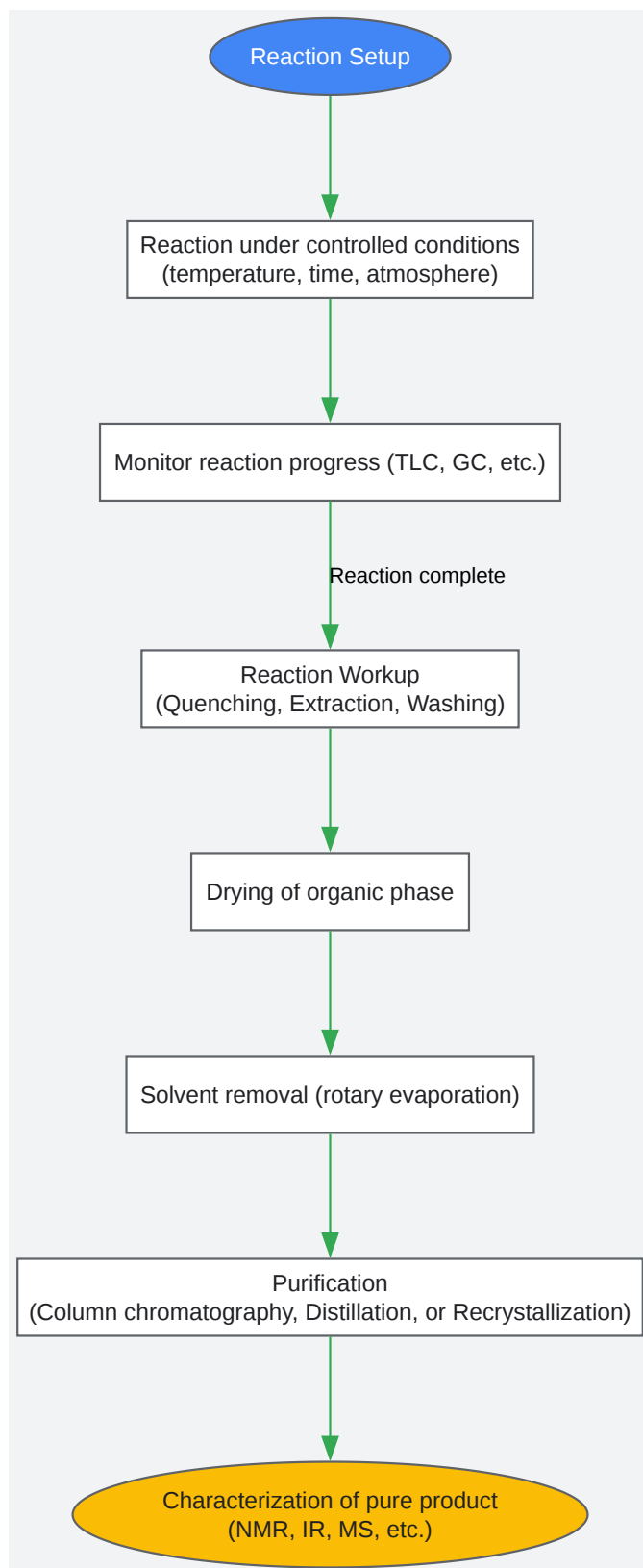
Procedure:

- To a 100 mL round-bottom flask, add 4-bromophenol (1.73 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).
- Add 50 mL of DMF to the flask and stir the mixture at room temperature for 15 minutes to form the potassium phenoxide salt.
- Add **1,5-dibromopentane** (1.15 g, 5.0 mmol) dropwise to the reaction mixture.
- Attach a reflux condenser and heat the mixture to 80-90 °C with vigorous stirring.

- Monitor the reaction by TLC. Once complete, cool the mixture to room temperature.
- Pour the reaction mixture into water and extract with ethyl acetate.
- Combine the organic layers and wash with deionized water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1,5-bis(4-bromophenoxy)pentane as a white solid.

General Experimental Workflow

A typical workflow for reactions involving **1,5-dibromopentane** is depicted below.



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Caption: A general experimental workflow.

Applications in Research and Drug Development

1,5-Dibromopentane serves as a critical building block in the synthesis of a wide array of organic molecules with potential applications in medicinal chemistry and materials science.

- **Pharmaceutical Intermediates:** It is extensively used in the synthesis of heterocyclic compounds, such as piperidines and spirocyclic pyrrolidones, which are common scaffolds in many pharmaceutical agents.[\[4\]](#)
- **Agrochemicals:** The bifunctional nature of **1,5-dibromopentane** allows for the construction of complex molecules used in the development of new pesticides and herbicides.
- **Polymer Chemistry:** It is employed in the synthesis of specialty polymers and dendrimers, where the pentyl chain can introduce flexibility into the polymer backbone.
- **Growth Supplement:** It has been identified as a growth supplement for the tropical marine yeast *Yarrowia lipolytica* 3589.[\[5\]](#)

Safety and Handling

1,5-Dibromopentane is a hazardous chemical and should be handled with appropriate safety precautions.

- **Hazards:** It is harmful if swallowed and causes skin and serious eye irritation.[\[6\]](#) It is also a combustible liquid.[\[6\]](#)
- **Personal Protective Equipment (PPE):** Wear protective gloves, clothing, eye protection, and face protection when handling this substance.[\[6\]](#)
- **Handling:** Use only in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.
- **First Aid:** In case of contact with skin, wash immediately with soap and plenty of water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh

air. If swallowed, rinse mouth with water. Seek immediate medical attention in all cases of exposure.[6]

This technical guide is intended for informational purposes for qualified research professionals and should be used in conjunction with a comprehensive understanding of safe laboratory practices.

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